Icometasone
CAS No.: 4647-20-5
Cat. No.: VC20783606
Molecular Formula: C22H29ClO5
Molecular Weight: 408.9 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 4647-20-5 |
---|---|
Molecular Formula | C22H29ClO5 |
Molecular Weight | 408.9 g/mol |
IUPAC Name | (8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
Standard InChI | InChI=1S/C22H29ClO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1 |
Standard InChI Key | NBMKJKDGKREAPL-CXSFZGCWSA-N |
Isomeric SMILES | C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)Cl)C |
SMILES | CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)Cl)C |
Canonical SMILES | CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)Cl)C |
Chemical Identity and Structural Characteristics
Icometasone, also known as Icomethasone, is a synthetic glucocorticoid corticosteroid with distinct structural features that contribute to its pharmacological profile. The compound is classified as a pregna-1,4-diene derivative, containing multiple functional groups that influence its receptor-binding capabilities.
Basic Chemical Information
The fundamental chemical properties of Icometasone are summarized in the following table:
Property | Value |
---|---|
Chemical Name | 9α-Chloro-11β,17α,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione |
CAS Registry Number | 4647-20-5 |
Molecular Formula | C₂₂H₂₉ClO₅ |
Molecular Weight | 408.9 g/mol |
IUPAC Name | (8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
The molecular structure of Icometasone features a 9α-chloro substitution and hydroxyl groups at positions 11β, 17α, and 21. The compound also contains a methyl group at position 16α, which differentiates it from certain other corticosteroids . These structural elements play crucial roles in determining the compound's receptor binding affinity and biological activity.
Structural Relationship to Other Corticosteroids
Icometasone bears structural similarities to other synthetic corticosteroids, particularly those derived from the pregnane skeleton. Its 16α-methyl substitution represents a structural modification that has been employed in several corticosteroid developments to enhance potency and reduce mineralocorticoid effects. This structural feature is also found in mometasone, though the latter contains additional modifications that have contributed to its successful clinical application .
Pharmacological Properties and Mechanism of Action
As with other glucocorticoids, Icometasone's biological effects are primarily mediated through interaction with glucocorticoid receptors, initiating a cascade of molecular events that ultimately influence gene expression patterns related to inflammatory and immune responses.
Receptor Binding and Cellular Effects
Icometasone functions by binding to cytoplasmic glucocorticoid receptors in target tissues. This interaction initiates a conformational change in the receptor, promoting its translocation to the nucleus where it modulates the transcription of various genes involved in inflammatory and immune responses. The compound's specific structural features potentially influence its binding affinity and selectivity for glucocorticoid receptors compared to mineralocorticoid receptors, though precise comparative binding data remains limited in the available literature.
Pharmacokinetic Profile
Research indicates that Icometasone demonstrates significant absorption and distribution properties when administered through various routes, though specific details regarding its metabolism and elimination remain underrepresented in publicly available research. The compound's lipophilicity, determined by its chemical structure, likely influences its tissue penetration and distribution characteristics, factors critical for topical corticosteroid efficacy.
Comparison with Marketed Corticosteroids
Understanding Icometasone's place in the corticosteroid landscape requires comparison with successfully marketed agents that share structural or pharmacological similarities.
Structural and Functional Comparisons
Mometasone furoate, a marketed corticosteroid with structural similarities to Icometasone, demonstrates potent anti-inflammatory activity with minimized systemic effects. This compound features a furoate ester at position 17, which enhances its lipophilicity and tissue retention . The absence of this modification in Icometasone may partially explain differences in their developmental trajectories, though other factors likely contributed to commercial decisions regarding these compounds.
Limitations in Research and Development
The limited progression of Icometasone from laboratory investigation to clinical application highlights various challenges in corticosteroid development.
Research Gaps
Available research on Icometasone demonstrates significant gaps, particularly regarding comprehensive pharmacokinetic profiles, long-term safety data, and comparative efficacy in specific disease models . These limitations reflect the compound's early abandonment in the development pipeline, possibly due to the emergence of more promising alternatives or unfavorable preliminary findings.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume